1-(Bromomethyl)pyrene

Catalog No.
S670041
CAS No.
2595-90-6
M.F
C17H11Br
M. Wt
295.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)pyrene

CAS Number

2595-90-6

Product Name

1-(Bromomethyl)pyrene

IUPAC Name

1-(bromomethyl)pyrene

Molecular Formula

C17H11Br

Molecular Weight

295.2 g/mol

InChI

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2

InChI Key

UGMXRPVWWWDPFC-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr

Synonyms

3-(Bromomethyl)pyrene

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr

1-(Bromomethyl)pyrene is a chemical compound with the formula C₁₇H₁₁Br. It is a solid at room temperature and has a melting point of 140-145 °C []. This compound finds applications in various scientific research fields, primarily due to its unique properties:

Fluorescent Sensing:

One of the prominent applications of 1-(Bromomethyl)pyrene lies in the development of fluorophores for fluorescent sensing. By attaching various functional groups to its structure, scientists can create sensors capable of detecting specific analytes, including:

  • Metal ions: Researchers have successfully employed 1-(Bromomethyl)pyrene-based sensors for the selective detection of metal ions such as Cd²⁺, Zn²⁺, and Cu²⁺ [, ]. These sensors work by exhibiting changes in their fluorescence properties upon binding to the target metal ion.
  • Adenosine triphosphate (ATP): 1-(Bromomethyl)pyrene derivatives have also been utilized in the design of fluorescent probes for ATP sensing at physiological pH []. This application holds significance in biological research, as ATP plays a crucial role in various cellular processes.

Photoinitiators for Polymerization:

1-(Bromomethyl)pyrene serves as a valuable precursor for the synthesis of photoinitiators (PIs) employed in radical polymerization of acrylates and cationic polymerization of epoxy-silicone and vinyl ethers []. Photoinitiators are essential components in these processes, as they absorb light and initiate the polymerization reaction upon exposure to specific wavelengths.

1-(Bromomethyl)pyrene is an organic compound characterized by the molecular formula C₁₇H₁₁Br and a molecular weight of approximately 295.2 g/mol. It is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon that exhibits notable photophysical properties. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the production of fluorophores, which are compounds that can re-emit light upon excitation .

1-BP does not have a known biological function. However, its mechanism of action in research applications revolves around its ability to bind to other molecules. The aromatic pyrene core facilitates interactions with hydrophobic regions of biomolecules, while the reactive bromomethyl group allows for covalent attachment []. This enables researchers to label biomolecules like proteins and DNA with 1-BP for studying their structure, function, and interactions.

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution at the 1, 3, 6, and 8 positions of the pyrene ring. The bromomethyl group serves as a leaving group, facilitating further functionalization .
  • Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles, allowing for the introduction of various functional groups into the pyrene structure.
  • Oxidation and Reduction Reactions: The compound can be oxidized to yield different derivatives or reduced to modify its functional groups .

These reactions highlight its versatility as a building block in organic synthesis.

1-(Bromomethyl)pyrene has been studied for its biochemical properties, particularly in relation to its role in synthesizing fluorophores. These fluorophores are significant for detecting biological analytes such as metal ions (e.g., cadmium and zinc) and adenosine triphosphate at physiological pH levels. The compound's ability to influence cellular signaling pathways and gene expression suggests potential applications in biological research and diagnostics .

The synthesis of 1-(Bromomethyl)pyrene typically involves the bromination of pyrene using bromine in carbon tetrachloride as a solvent. The general procedure includes:

  • Dissolving pyrene in carbon tetrachloride.
  • Adding bromine dropwise while stirring.
  • Monitoring the reaction until color changes indicate completion (usually from red to yellow).
  • Purifying the product through recrystallization .

Industrial methods mirror these laboratory techniques but are optimized for larger-scale production, focusing on yield and purity.

1-(Bromomethyl)pyrene finds applications primarily in:

  • Fluorescent Sensing: Due to its ability to form fluorophores, it is utilized for sensing applications in biochemical assays.
  • Material Science: Its unique properties make it suitable for developing new materials with specific optical characteristics .
  • Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules due to its reactive bromomethyl group .

Research indicates that 1-(Bromomethyl)pyrene interacts with various biomolecules, potentially affecting enzyme activity and gene expression. Its role in synthesizing fluorescent probes allows for real-time monitoring of biological processes, enhancing our understanding of cellular mechanisms . Additionally, studies have noted its interactions with cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity assessments .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(Bromomethyl)pyrene, including:

  • Pyrene: The parent compound, known for its fluorescence but lacks the reactive bromomethyl group.
  • Bromopyrene Isomers (e.g., 1-Bromopyrene): These compounds have varying substitution patterns on the pyrene ring but do not possess the same reactivity as 1-(Bromomethyl)pyrene.
  • Phenylpyrenes: These compounds incorporate phenyl groups into the pyrene structure but differ in their chemical behavior compared to 1-(Bromomethyl)pyrene.

Comparison Table

CompoundUnique FeaturesReactivity
1-(Bromomethyl)pyreneBromomethyl group enhances reactivityHigh nucleophilic substitution potential
PyreneBase structure with strong fluorescenceLess reactive than brominated derivatives
1-BromopyreneBromine substitution at position 1Limited nucleophilic substitution
PhenylpyrenesIncorporation of phenyl groupsVaries based on substituent position

This comparison illustrates how 1-(Bromomethyl)pyrene stands out due to its enhanced reactivity and versatility in synthetic applications.

1-(Bromomethyl)pyrene is synthesized through bromination of pyrene derivatives, typically via electrophilic aromatic substitution or alcohol functionalization. A widely reported method involves treating 1-(hydroxymethyl)pyrene with phosphorus tribromide (PBr₃) in dry chloroform under ice-cold conditions. This reaction proceeds via nucleophilic substitution, yielding 1-(bromomethyl)pyrene with a 65% yield after recrystallization.

Electrophilic bromination of pyrene itself occurs preferentially at the 1-, 3-, 6-, and 8-positions due to the electronic activation of these sites. For example, bromine in nitrobenzene at 120°C produces mono- to tetrabromopyrenes, with the 1,3,6,8-tetrabromopyrene isomer forming in 94–99% yield under optimized conditions.

Table 1: Brominating Agents and Conditions for Pyrene Derivatives

Brominating AgentSolventTemperatureYield (%)Product
PBr₃Chloroform0°C651-(Bromomethyl)pyrene
Br₂Nitrobenzene120°C94–991,3,6,8-Tetrabromopyrene
NBSCCl₄Reflux70Benzylic bromides

N-Bromosuccinimide (NBS) in Benzylic Bromination

NBS is a key reagent for benzylic bromination, avoiding over-bromination of aromatic rings. In the presence of radical initiators like benzoyl peroxide (BPO) or light, NBS generates bromine radicals that selectively target benzylic C–H bonds. For instance, 2-tert-butylpyrene reacts with NBS in carbon tetrachloride under radical conditions to yield 1-(bromomethyl)-7-tert-butylpyrene. This method is advantageous for substrates sensitive to electrophilic bromination.

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-(Bromomethyl)pyrene

Dates

Modify: 2023-08-15

Explore Compound Types